N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and a cyclopropane carboxamide group
Properties
Molecular Formula |
C20H19NO3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H19NO3S/c1-23-18-6-3-2-5-16(18)20(8-9-20)19(22)21-12-15-11-14(13-25-15)17-7-4-10-24-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,22) |
InChI Key |
GHEZFQCGRPOKBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC(=CS3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Furan and Thiophene Synthesis: These heterocyclic compounds are synthesized through well-established methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling Reactions: The furan and thiophene intermediates are coupled using reagents like palladium catalysts in Suzuki or Stille coupling reactions.
Cyclopropanation: The cyclopropane ring is introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or sulfoxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include epoxides, sulfoxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.
Pathway Modulation: Influencing cellular pathways involved in processes such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide: shares structural similarities with other heterocyclic compounds containing furan and thiophene rings.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar cyclohexylamine structure.
Thiosulfate: An oxyanion of sulfur with various industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of furan, thiophene, and cyclopropane carboxamide groups, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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